N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic compound featuring a benzo[d]imidazole core fused to a tetrahydro ring system. The carboxamide group at position 5 is substituted with a 3-isopropoxypropyl chain, contributing to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(3-propan-2-yloxypropyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-10(2)19-7-3-6-15-14(18)11-4-5-12-13(8-11)17-9-16-12/h9-11H,3-8H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHKVBXJNWFIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCC2=C(C1)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amido-nitrile precursor under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-yielding reactions and efficient purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrobenzene, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the benzimidazole core .
Scientific Research Applications
N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of β-hematin, which is crucial for the survival of malaria parasites. Additionally, it can induce apoptosis in cancer cells by inhibiting autophagy and decreasing cell survival .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Core Structure: The target compound shares a benzo[d]imidazole-tetrahydro core with and compounds but differs from EXP3174 (simple imidazole) and DIC (non-fused imidazole).
- Substituents : The 3-isopropoxypropyl chain enhances lipophilicity compared to the ethoxypyridinylmethyl group in (polar pyridine) or the trifluoromethoxybenzyl group in (electron-withdrawing CF₃) .
- Pharmacophores : Unlike EXP3174 and losartan (), which include tetrazole moieties for angiotensin receptor binding, the target compound lacks this group, suggesting divergent biological targets .
Pharmacological and Metabolic Profiles
Table 2: Pharmacological Comparisons
Key Findings :
- Metabolism : The target compound’s isopropoxypropyl chain may undergo oxidative metabolism, contrasting with DIC’s N-demethylation pathway .
- Therapeutic Potential: While EXP3174 and related imidazoles () target cardiovascular systems, the benzo[d]imidazole scaffold in the target compound may align with neuropharmacology or oncology (e.g., kinase inhibition) .
Biological Activity
N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzoimidazole derivatives, characterized by its tetrahydro structure and carboxamide functional group. The chemical formula is , which indicates the presence of a propoxy group that may influence its lipophilicity and biological interactions.
Anticonvulsant Activity
Research has shown that derivatives of benzoimidazoles exhibit anticonvulsant properties. For instance, studies on structurally related compounds indicate that modifications at specific positions can enhance their efficacy in models of epilepsy. The activity is often assessed using the maximal electroshock seizure model and pentylenetetrazole-induced seizures .
GABA-A Receptor Modulation
This compound may interact with GABA-A receptors, which are critical for inhibitory neurotransmission in the central nervous system. Positive allosteric modulation of these receptors has been linked to anxiolytic and sedative effects . The compound's structural features could allow it to bind effectively to the benzodiazepine site on GABA-A receptors.
Farnesyltransferase Inhibition
Some imidazole derivatives have been identified as potent inhibitors of farnesyltransferase (FT), an enzyme involved in post-translational modification of proteins that regulate cell growth and differentiation. While specific data on the target compound is limited, related studies suggest that a hydrophobic substituent at the 4-position enhances inhibitory activity against FT .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect |
|---|---|
| Alkyl substitutions | Increased lipophilicity and receptor affinity |
| Aromatic rings | Enhanced interaction with GABA-A receptors |
| Positioning of functional groups | Critical for enzyme inhibition and receptor modulation |
Case Studies
- Anticonvulsant Efficacy : A study evaluated a series of benzoimidazole derivatives for their anticonvulsant effects. Compounds similar to this compound were tested in animal models. Results indicated a significant reduction in seizure frequency compared to controls .
- GABA-A Receptor Interaction : Research involving 2-(4-fluorophenyl)-1H-benzo[d]imidazoles demonstrated their role as positive allosteric modulators at the α1/γ2 interface of GABA-A receptors. This suggests that similar compounds could be developed for therapeutic applications targeting anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
